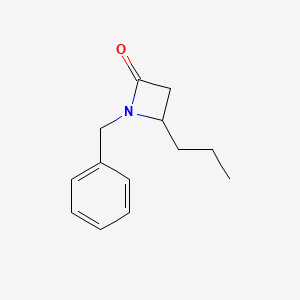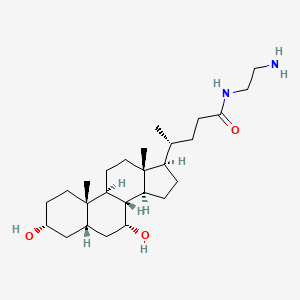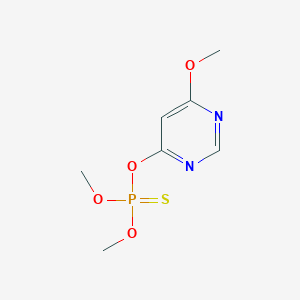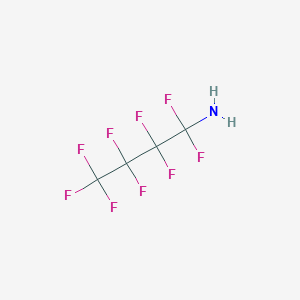phosphane CAS No. 78312-99-9](/img/structure/B14445631.png)
[Bis(trimethylsilyl)methyl](dimethyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trimethylsilyl)methylphosphane is an organophosphorus compound characterized by the presence of trimethylsilyl groups and a phosphane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylphosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphane compound . This method is widely used due to its convenience and efficiency.
Industrial Production Methods
Industrial production of Bis(trimethylsilyl)methylphosphane follows similar synthetic routes as laboratory methods but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the compound.
化学反应分析
Types of Reactions
Bis(trimethylsilyl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphines.
科学研究应用
Bis(trimethylsilyl)methylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of Bis(trimethylsilyl)methylphosphane involves its interaction with molecular targets such as transition metals and biomolecules. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes.
相似化合物的比较
Similar Compounds
- Trimethylphosphine
- Dimethylphosphine
- Triethylphosphine
Uniqueness
Bis(trimethylsilyl)methylphosphane is unique due to the presence of trimethylsilyl groups, which impart distinct steric and electronic properties. These properties make it a valuable ligand in catalysis and a versatile reagent in organic synthesis.
属性
CAS 编号 |
78312-99-9 |
|---|---|
分子式 |
C9H25PSi2 |
分子量 |
220.44 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)methyl-dimethylphosphane |
InChI |
InChI=1S/C9H25PSi2/c1-10(2)9(11(3,4)5)12(6,7)8/h9H,1-8H3 |
InChI 键 |
RITNPRKCLDCWSF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Si](C)(C)C)P(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


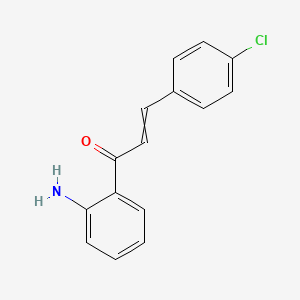
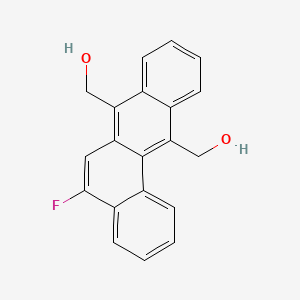
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
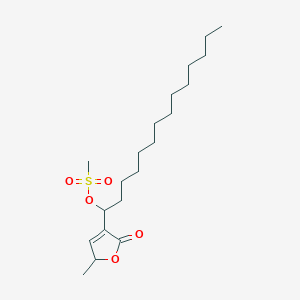
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)


